sodium;heptane-1-sulfonate

Description

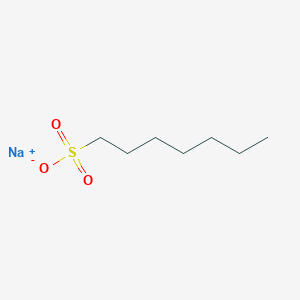

Sodium heptane-1-sulfonate (CAS 22767-50-6, IUPAC name: sodium;heptane-1-sulfonate) is an organosulfonate compound with the molecular formula C₇H₁₅NaO₃S and a molecular weight of 202.25 g/mol . It is widely utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the analysis of polar compounds such as peptides, proteins, and pharmaceuticals due to its ability to modulate retention times by interacting with charged analytes . The compound exhibits high purity (>95% by HPLC), is water-soluble, and sensitive to humidity, requiring storage at +4°C to maintain stability . Its structure comprises a seven-carbon alkyl chain bonded to a sulfonate group, with sodium as the counterion .

Properties

IUPAC Name |

sodium;heptane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFMEZARFCPESH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Removal and Drying

After sulfonation, the mixture undergoes reduced-pressure evaporation to eliminate residual water. The resulting solid is dried at 80°C and pulverized to increase surface area for subsequent extraction.

Soxhlet Extraction with Ethanol

The crude product is loaded into a Soxhlet apparatus and extracted with anhydrous ethanol. This step removes unreacted bromoheptane, sodium bromide, and organic byproducts. Ethanol’s polarity selectively dissolves impurities while leaving the sulfonate intact.

Recrystallization and Filtration

Recrystallization from ethanol further purifies the compound. Double filtration through fine-porosity membranes ensures the removal of colloidal impurities, yielding a product with ≥99.6% purity.

Catalytic vs. Non-Catalytic Methods: Efficiency Comparison

The inclusion of TPAB significantly optimizes the synthesis:

| Parameter | With TPAB | Without TPAB |

|---|---|---|

| Reaction Time | 16–24 hours | 20–30 hours |

| Temperature | 100–120°C | 190–210°C |

| Yield | 66% | ~50% (extrapolated) |

| Byproduct Formation | Minimal | Moderate |

TPAB’s phase-transfer properties facilitate ion pairing between sulfite and bromoheptane in aqueous-organic interfaces, reducing energy barriers and improving kinetics. Non-catalytic methods, while feasible, incur higher energy costs and lower yields due to incomplete conversion.

Quality Control and Validation

Assay and Purity

Commercial batches (e.g., J.T. Baker®) are validated via acidimetric titration, confirming ≥98.0% purity. Patent methods achieve higher purity (≥99.6%) through stringent recrystallization.

UV Absorbance

UV cutoff thresholds are critical for HPLC applications. Specifications require absorbance ≤0.080 at 210 nm for 0.25 M solutions, ensuring minimal baseline noise during detection.

Solubility and Stability

Sodium heptane-1-sulfonate exhibits high solubility in aqueous buffers (≥3 kg/L) and organic modifiers (methanol, acetonitrile). Storage at ambient temperature with desiccation prevents hygroscopic degradation.

Industrial Scalability and Challenges

Scaling the patented method requires addressing:

-

Cost of TPAB : While effective, TPAB adds ~15% to raw material expenses.

-

Ethanol Recovery : Soxhlet extraction consumes large ethanol volumes; closed-loop distillation systems improve sustainability.

-

Crystallization Consistency : Batch-to-batch variability in crystal size affects dissolution rates, necessitating controlled cooling rates.

Chemical Reactions Analysis

Types of Reactions

Sodium heptane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to heptane.

Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Heptane.

Substitution: Various substituted heptane derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Chromatography

Sodium heptane-1-sulfonate is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC). Its ability to form ion pairs enhances the separation of ionic compounds, particularly in the analysis of peptides and proteins.

Key Uses:

- Ion-Pair Chromatography : It is employed to improve the retention of polar compounds during HPLC, facilitating better resolution and quantification of analytes in complex mixtures .

- Mobile Phase Component : As a mobile phase additive, it helps to stabilize the pH and ionic strength, which is crucial for reproducibility in chromatographic methods .

Pharmaceutical Applications

In pharmaceutical analysis, sodium heptane-1-sulfonate serves several critical roles:

Key Uses:

- Pharmaceutical Product Analysis : It is utilized in the analysis of both organic and inorganic small molecule compounds, ensuring accurate profiling of drug formulations .

- Impurity Profiling : The compound aids in identifying impurities in pharmaceutical products, which is essential for quality control and regulatory compliance .

Biochemical Research

Sodium heptane-1-sulfonate is also significant in biochemical research due to its role as a surfactant and stabilizing agent.

Key Uses:

- Protein Analysis : It assists in the solubilization of membrane proteins, enhancing their stability during analytical procedures .

- Biochemical Assays : The compound is involved in various assays that require stable ionic conditions for accurate results.

Case Study 1: Ion-Pair Chromatography Optimization

A study demonstrated the effectiveness of sodium heptane-1-sulfonate as an ion-pairing agent in HPLC for separating amino acids. The results indicated a significant improvement in peak resolution compared to traditional methods without ion-pairing agents.

Case Study 2: Impurity Profiling in Drug Formulations

In a pharmaceutical setting, sodium heptane-1-sulfonate was used to analyze a new drug formulation. The study highlighted its ability to detect low levels of impurities that could affect drug efficacy and safety, underscoring its importance in quality assurance processes.

Mechanism of Action

Sodium heptane-1-sulfonate exerts its effects primarily through its role as an ion-pairing agent, surfactant, and buffer. In biochemistry, it reduces surface tension, facilitating better mixing and separation of biomolecules. It also acts as a chelating agent for metal ion analysis and serves as a buffer in biological experiments .

Comparison with Similar Compounds

Structural and Molecular Differences

Alkyl sulfonates differ primarily in alkyl chain length, which influences their hydrophobicity, solubility, and chromatographic performance. Key compounds for comparison include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length |

|---|---|---|---|---|

| Sodium 1-hexanesulfonate | 2832-45-3 | C₆H₁₃NaO₃S | 188.22 | C₆ |

| Sodium heptane-1-sulfonate | 22767-50-6 | C₇H₁₅NaO₃S | 202.25 | C₇ |

| Sodium 1-decanesulfonate | 13419-61-9 | C₁₀H₂₁NaO₃S | 244.33 | C₁₀ |

| Sodium dodecane-1-sulfonate | 2386-53-0 | C₁₂H₂₅NaO₃S | 272.38 | C₁₂ |

Key Observations :

- Chain Length and Hydrophobicity: Longer alkyl chains (e.g., C₁₀, C₁₂) increase hydrophobicity, making these compounds suitable for separating non-polar analytes in reversed-phase HPLC. Sodium heptane-1-sulfonate (C₇) balances moderate hydrophobicity with water solubility, ideal for mid-polarity analytes .

- Molecular Weight : Directly correlates with chain length, affecting molarity calculations in solution preparation.

Physical and Thermodynamic Properties

Notes:

- Solubility : Shorter chains (C₆, C₇) exhibit higher aqueous solubility due to reduced hydrophobic interactions. Sodium 1-decanesulfonate (C₁₀) may require organic-aqueous mixtures for dissolution .

- Thermal Stability : All alkyl sulfonates decompose at high temperatures (>250°C), releasing sulfur oxides .

Monohydrate Forms

Some sulfonates, including sodium heptane-1-sulfonate, exist as monohydrates (e.g., CAS 207300-90-1), increasing molecular weight by ~18 g/mol (H₂O). Monohydrates may offer enhanced stability under certain conditions but require careful humidity control during storage .

Q & A

Basic Question

- Critical Precautions :

- Wear protective gloves, goggles, and lab coats to avoid skin/eye contact.

- Store waste separately and dispose via certified hazardous waste management services to prevent environmental contamination .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

How can researchers optimize sodium heptane-1-sulfonate concentration in HPLC mobile phases for challenging peptide separations?

Advanced Question

- Optimization Strategy :

- Step 1 : Conduct a gradient elution study with varying concentrations (10–30 mM) to balance resolution and peak symmetry.

- Step 2 : Adjust pH to 2.5–3.5 using acetic acid to stabilize ion-pair formation without damaging silica-based columns .

- Step 3 : Validate reproducibility across three independent runs to ensure method robustness .

How should researchers address inconsistencies in chromatographic data when using sodium heptane-1-sulfonate?

Advanced Question

- Troubleshooting Framework :

- Identify Source : Check for batch-to-batch reagent variability (e.g., purity <99% may introduce noise) .

- Control Mobile Phase pH : Small pH fluctuations (±0.1) significantly alter retention times; use buffered systems for stability .

- Cross-Validate : Compare results with alternative ion-pair reagents (e.g., sodium pentane-sulfonate) to isolate methodological vs. reagent-specific issues .

What strategies ensure experimental reproducibility when employing sodium heptane-1-sulfonate in multi-institutional studies?

Advanced Question

- Best Practices :

- Documentation : Report exact reagent purity, mobile phase preparation steps (e.g., filtration, degassing), and column conditioning protocols .

- Data Sharing : Provide raw chromatograms and calibration curves in supplementary materials to enable independent verification .

- Inter-lab Calibration : Use standardized reference analytes (e.g., angiotensin II) to harmonize retention time metrics across labs .

How does the alkyl chain length of sulfonate reagents influence their performance in ion-pair chromatography?

Advanced Question

- Structure-Activity Insights :

- Longer alkyl chains (e.g., heptane vs. pentane) increase hydrophobicity, enhancing retention of nonpolar analytes but risking column overloading.

- For peptides with mixed polarity, sodium heptane-1-sulfonate provides a balance between retention and peak sharpness compared to shorter-chain analogs .

What are the key considerations for coupling sodium heptane-1-sulfonate-based HPLC with mass spectrometry (MS)?

Advanced Question

- Compatibility Measures :

- Volatility : Sodium heptane-1-sulfonate is non-volatile and may cause ion suppression in MS. Use post-column splitting or low concentrations (<10 mM) to minimize interference .

- Alternative Reagents : For MS compatibility, consider volatile ion-pair agents (e.g., trifluoroacetic acid) unless sulfonate-specific interactions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.